molecular formula C7H16ClNO2 B1612326 Tert-butyl 2-aminopropanoate hydrochloride CAS No. 69320-88-3

Tert-butyl 2-aminopropanoate hydrochloride

Cat. No. B1612326
CAS RN: 69320-88-3
M. Wt: 181.66 g/mol
InChI Key: WIQIWPPQGWGVHD-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopropanoate hydrochloride is a chemical compound with the CAS Number: 69320-88-3 . It has a molecular weight of 181.66 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-aminopropanoate hydrochloride is 1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-aminopropanoate hydrochloride is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of β-Alanine Derivatives: It's used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids. Tert-butyl bromoacetate, a related compound, is used as an electrophile in these syntheses (Arvanitis et al., 1998).

Chemical Synthesis Applications

  • Synthesis of Perfluoro-tert-butyl 4-Hydroxyproline: It plays a role in synthesizing distinct proline amino acids, useful in 19F NMR for probes and medicinal chemistry (Tressler & Zondlo, 2014).
  • Asymmetric Synthesis of β-Pyridyl-β-amino Acid Derivatives: Utilized in the synthesis of protected β-amino ester components for complex natural products (Bull et al., 2002).
  • Dihydroxylations of Acyclic Allylic Amines: Involved in the synthesis of amino triols and asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Novel Compound Synthesis

  • Synthesis of tert-butyl Aminocarbonate: A new type of compound used to acylate amines, prepared by reacting hydroxylamine with excess di-tert-butyl dicarbonate (Harris & Wilson, 1983).
  • Enantioselective Alkylation: Key in the synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, an alanine derivative (Shirakawa et al., 2014).

NMR Applications

  • NMR Tag for High-Molecular-Weight Systems: O-tert-Butyltyrosine, a derivative, is used as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities (Chen et al., 2015).

Chemical Reactions and Transformations

  • Conversion to 1,3-oxathiolanes: Direct conversion of tert-butyl 2-hydroxyalkyl sulfides, prepared from epoxides, to 1,3-oxathiolanes (Porter et al., 2006).

Safety And Hazards

The safety information for Tert-butyl 2-aminopropanoate hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQIWPPQGWGVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620043
Record name tert-Butyl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminopropanoate hydrochloride

CAS RN

69320-88-3, 13404-22-3
Record name tert-Butyl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl 2-aminopropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Albanese, F Corcella, D Landini, A Maia… - Journal of the Chemical …, 1997 - pubs.rsc.org
Trifluoroacetamide 1 is alkylated in good yields (77–83%) by tert-butyl 2-bromocarboxylates 3 under solid-liquid phase transfer catalysis (PTC) conditions [anhydrous K2CO3, triethyl(…
Number of citations: 12 pubs.rsc.org
TD Heightman, V Berdini, H Braithwaite… - Journal of medicinal …, 2018 - ACS Publications
… DIPEA (28.5 mL, 163 mmol) and (R)-tert-butyl 2-aminopropanoate hydrochloride (14.83 g, 82 mmol) were added to a stirred solution of methyl 5-bromo-2-(bromomethyl)benzoate (…
Number of citations: 50 pubs.acs.org
JD Osko, NJ Porter, PA Narayana Reddy… - Journal of medicinal …, 2019 - ACS Publications
… To a stirred solution of (S)-2-(benzyloxycarbonylamino)-4-methylpentanoic acid (1.46 g; 5.5 mmol) and (S)-tert-butyl 2-aminopropanoate hydrochloride (1.0 g; 5.5 mmol) in 20 mL dry …
Number of citations: 37 pubs.acs.org

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